molecular formula C10H12BF3KNO B1446193 Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate CAS No. 1704705-15-6

Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate

Cat. No.: B1446193
CAS No.: 1704705-15-6
M. Wt: 269.11 g/mol
InChI Key: PYJDWLFICGZFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate is a specialized organoboron compound known for its unique chemical properties and applications in various fields of scientific research. This compound is characterized by the presence of a trifluoroborate group, which imparts stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate typically involves the reaction of potassium trifluoroborate with an appropriate precursor. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process involves the reaction of an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, where it acts as a nucleophile.

    Reduction: It can also undergo reduction reactions, typically involving the addition of hydrogen or removal of oxygen.

    Substitution: The compound is known for its ability to undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Reaction conditions often involve mild temperatures and atmospheric pressure, making the processes relatively straightforward and efficient .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling, the primary product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions like Suzuki–Miyaura coupling.

    Biology: The compound is employed in the development of biologically active molecules and probes for studying biological processes.

    Medicine: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate involves its interaction with various molecular targets and pathways. In Suzuki–Miyaura coupling, the compound acts as a nucleophile, facilitating the formation of carbon–carbon bonds through a palladium-catalyzed process. The trifluoroborate group enhances the stability and reactivity of the compound, making it an effective reagent in these reactions .

Comparison with Similar Compounds

Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its enhanced stability, reactivity, and versatility in various chemical reactions, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

potassium;trifluoro-[3-(4-methylanilino)-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BF3NO.K/c1-8-2-4-9(5-3-8)15-10(16)6-7-11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJDWLFICGZFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC=C(C=C1)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BF3KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate
Reactant of Route 2
Reactant of Route 2
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate
Reactant of Route 3
Reactant of Route 3
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate
Reactant of Route 4
Reactant of Route 4
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate
Reactant of Route 5
Reactant of Route 5
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate
Reactant of Route 6
Reactant of Route 6
Potassium trifluoro(3-oxo-3-(p-tolylamino)propyl)borate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.